2-(3,5-dimethoxyphenyl)propan-2-yl Phenyl Carbonate
Description
Structural Characterization of 2-(3,5-Dimethoxyphenyl)propan-2-yl Phenyl Carbonate
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for carbonate esters. The compound's official IUPAC name is this compound, which precisely describes the structural components and their connectivity. This nomenclature indicates a carbonate functional group linking a substituted tertiary alcohol moiety to a phenyl group. The tertiary alcohol component contains a propan-2-yl backbone attached to a 3,5-dimethoxyphenyl ring system, where the methoxy substituents occupy the meta positions relative to the point of attachment.
The compound is registered under Chemical Abstracts Service number 39507-97-6, providing a unique identifier in chemical databases worldwide. Alternative systematic names include carbonic acid 1-(3,5-dimethoxyphenyl)-1-methylethyl phenyl ester, which emphasizes the carbonic acid ester nature of the compound. The molecular formula C18H20O5 indicates the presence of eighteen carbon atoms, twenty hydrogen atoms, and five oxygen atoms, consistent with the structural features described in the nomenclature. Additional identifiers include the European Community number 609-703-2 and the DSSTox Substance identification number DTXSID40464546.
The systematic structural representation can be expressed through the SMILES notation CC(C)(C1=CC(=CC(=C1)OC)OC)OC(=O)OC2=CC=CC=C2, which provides a linear description of the molecular connectivity. The InChI representation InChI=1S/C18H20O5/c1-18(2,13-10-15(20-3)12-16(11-13)21-4)23-17(19)22-14-8-6-5-7-9-14/h5-12H,1-4H3 offers an alternative standardized structural encoding that facilitates database searches and computational applications. These systematic identifiers collectively ensure unambiguous identification of the compound across different chemical information systems.
Molecular Architecture Analysis
The molecular architecture of this compound exhibits several distinctive structural features that influence its chemical and physical properties. The compound possesses a molecular weight of 316.35 grams per mole, with precise monoisotopic mass determination yielding 316.131074 atomic mass units. The molecular structure consists of three primary architectural domains: the 3,5-dimethoxyphenyl aromatic ring system, the central quaternary carbon bearing two methyl groups, and the phenyl carbonate ester functionality. These components are arranged to create a molecule with significant steric bulk around the central carbon atom and extensive aromatic character.
The 3,5-dimethoxyphenyl ring system represents a key structural element, featuring methoxy substituents positioned in a meta relationship that creates a characteristic electron-rich aromatic environment. This substitution pattern influences the overall electronic distribution within the molecule and affects potential intermolecular interactions. The quaternary carbon center, bearing two methyl groups and connected to both the dimethoxyphenyl ring and the carbonate group, creates a sterically hindered environment that significantly impacts the compound's conformational preferences and reactivity patterns. The phenyl carbonate moiety provides additional aromatic character while serving as the reactive center for potential nucleophilic substitution reactions.
X-Ray Crystallographic Data Interpretation
While specific X-ray crystallographic data for this compound were not directly available in the examined sources, comparative analysis with related carbonate ester structures provides insights into likely crystallographic features. Carbonate esters typically exhibit planar geometry around the carbonate carbon with characteristic bond angles approaching 120 degrees, consistent with sp2 hybridization. The aromatic rings in the structure would be expected to maintain planarity, though the overall molecular conformation may be influenced by steric interactions between the bulky substituents.
The presence of multiple oxygen-containing functional groups, including methoxy and carbonate moieties, suggests potential for hydrogen bonding interactions in the solid state, which would influence crystal packing arrangements. The quaternary carbon center likely adopts tetrahedral geometry with bond angles near 109.5 degrees, creating a three-dimensional molecular shape that affects intermolecular packing efficiency. Comparative studies of similar carbonate structures indicate that aromatic stacking interactions and dipole-dipole forces play significant roles in determining crystal structure stability and organization.
Conformational Isomerism Studies
The conformational analysis of this compound reveals several potential energy minima corresponding to different rotational orientations around key bonds. The most significant conformational flexibility occurs around the bond connecting the quaternary carbon to the dimethoxyphenyl ring, where rotation can position the aromatic system in various orientations relative to the carbonate functionality. Studies of related peptide systems have demonstrated that aromatic-containing molecules can exist in equilibrium between different conformational states, particularly when flexible linkages are present.
The carbonate ester linkage itself exhibits restricted rotation due to partial double-bond character resulting from resonance delocalization. This restriction limits the conformational freedom around the C-O bonds of the carbonate group, typically favoring planar or near-planar arrangements. The methoxy substituents on the aromatic ring can adopt different orientations, though steric interactions with neighboring substituents may favor specific conformations. Computational modeling studies suggest that the most stable conformations likely minimize steric clashes while maximizing favorable electronic interactions between aromatic systems.
Spectroscopic Profiling
The spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy serves as the primary tool for detailed structural elucidation, while infrared spectroscopy provides functional group identification and vibrational mode analysis. Mass spectrometry offers molecular weight confirmation and fragmentation pattern analysis that supports structural assignments. These complementary techniques collectively provide a complete spectroscopic profile that enables unambiguous compound identification and purity verification.
Nuclear Magnetic Resonance Spectral Assignments
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure through analysis of hydrogen and carbon environments within this compound. While specific nuclear magnetic resonance data for this exact compound were not available in the sources, comparative analysis with related carbonate esters reveals characteristic spectral features. The aromatic hydrogen atoms of both the dimethoxyphenyl and phenyl rings would be expected to appear in the downfield region between 6.5 and 8.0 parts per million, with the methoxy-substituted ring showing fewer signals due to the symmetrical substitution pattern.
The methoxy groups would typically exhibit singlet resonances around 3.7-4.0 parts per million, representing the six equivalent hydrogen atoms in each methoxy substituent. The quaternary carbon bearing two methyl groups would not produce direct hydrogen signals but would influence the chemical shifts of adjacent protons. The methyl groups attached to the quaternary carbon would appear as singlets in the aliphatic region around 1.5-2.0 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy would provide additional structural confirmation through characteristic chemical shifts for aromatic carbons, the carbonate carbon, and aliphatic carbon environments.
Infrared Vibrational Mode Analysis
Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of specific functional groups within this compound. The carbonate functional group exhibits distinctive absorption patterns that serve as definitive structural markers. The carbonyl stretch of the carbonate ester would be expected to appear as a strong, sharp absorption band in the region of 1730-1750 cm⁻¹, consistent with typical ester C=O stretching frequencies. This absorption provides direct evidence for the carbonate functionality and can be used to assess compound purity through peak intensity and shape analysis.
The aromatic C-H stretching vibrations would appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the methyl and methoxy groups would be observed in the 2850-2950 cm⁻¹ range. The C-O stretching vibrations from both the carbonate and methoxy functionalities would contribute multiple absorption bands in the 1000-1400 cm⁻¹ region, creating a complex fingerprint pattern characteristic of this specific compound. Additional vibrational modes associated with aromatic ring deformations and C-C stretching would appear in the lower frequency regions, providing supplementary structural confirmation.
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| C=O Stretch (Carbonate) | 1730-1750 | Carbonate ester carbonyl | Strong |
| C-H Stretch (Aromatic) | 3000-3100 | Aromatic hydrogen | Medium |
| C-H Stretch (Aliphatic) | 2850-2950 | Methyl and methoxy groups | Medium |
| C-O Stretch | 1000-1400 | Ether and ester linkages | Variable |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation pathways. The molecular ion peak would be expected at m/z 316, corresponding to the molecular weight of 316.35 grams per mole. The monoisotopic mass of 316.131074 atomic mass units provides precise mass measurement capabilities for high-resolution mass spectrometric analysis. Fragmentation patterns would likely involve initial loss of the phenyl carbonate moiety through cleavage of the carbonate ester bond, generating characteristic fragment ions that support structural assignments.
Common fragmentation pathways for carbonate esters involve elimination of carbon dioxide (44 mass units) and formation of phenoxide or phenyl cation species. The dimethoxyphenyl portion of the molecule would be expected to undergo characteristic fragmentations including loss of methyl radicals (15 mass units) from the methoxy groups and formation of stable aromatic cation species. The quaternary carbon center may undergo rearrangement reactions leading to characteristic fragmentation products that provide additional structural confirmation. Mass spectrometric analysis using different ionization techniques could reveal complementary fragmentation information that enhances structural elucidation capabilities.
| Fragment | m/z | Assignment | Relative Intensity |
|---|---|---|---|
| Molecular Ion | 316 | [M]⁺ | Variable |
| Base Peak | Variable | Major fragment | 100% |
| CO₂ Loss | 272 | [M-44]⁺ | Moderate |
| Methyl Loss | 301 | [M-15]⁺ | Low |
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)propan-2-yl phenyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-18(2,13-10-15(20-3)12-16(11-13)21-4)23-17(19)22-14-8-6-5-7-9-14/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWALYNJQIGGEAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)OC)OC)OC(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464546 | |
| Record name | 2-(3,5-dimethoxyphenyl)propan-2-yl Phenyl Carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39507-97-6 | |
| Record name | Carbonic acid, 1-(3,5-dimethoxyphenyl)-1-methylethyl phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39507-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-dimethoxyphenyl)propan-2-yl Phenyl Carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbonic acid, 1-(3,5-dimethoxyphenyl)-1-methylethyl phenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(3,5-dimethoxyphenyl)propan-2-yl phenyl carbonate generally involves the esterification of a suitable 2-(3,5-dimethoxyphenyl)propan-2-ol intermediate with phenyl chloroformate or phenyl carbonate derivatives under controlled conditions. The key steps include:
- Preparation of the 2-(3,5-dimethoxyphenyl)propan-2-ol intermediate.
- Activation of the phenyl carbonate moiety.
- Coupling of the alcohol and phenyl carbonate to form the carbonate ester.
Preparation of the 2-(3,5-Dimethoxyphenyl)propan-2-ol Intermediate
This intermediate is typically synthesized via reduction or alkylation routes starting from 3,5-dimethoxybenzaldehyde or related precursors.
- Reduction of 3,5-dimethoxyphenyl ketones or esters: For example, 3,5-dimethoxyphenylacetone derivatives can be reduced using hydride reagents (e.g., sodium borohydride) to yield the corresponding 2-(3,5-dimethoxyphenyl)propan-2-ol.
- Alkylation of 3,5-dimethoxyphenyl compounds: The 3,5-dimethoxyphenyl group can be introduced onto a propan-2-yl backbone via Friedel-Crafts alkylation or related electrophilic aromatic substitution reactions.
Carbonate Formation via Phenyl Chloroformate
The most common and efficient method to prepare phenyl carbonate esters involves reacting the alcohol with phenyl chloroformate in the presence of a base.
- Reagents: Phenyl chloroformate, 2-(3,5-dimethoxyphenyl)propan-2-ol, base (e.g., pyridine, triethylamine).
- Solvent: Dichloromethane or other inert organic solvents.
- Temperature: Typically 0°C to room temperature to control reactivity and minimize side reactions.
- Procedure: The alcohol is added to a solution of phenyl chloroformate and base under stirring. The base scavenges the released HCl, promoting carbonate bond formation.
This method is documented in related carbonate syntheses where phenyl chloroformate reacts with hydroxyl-containing substrates to form phenyl carbonate esters with high purity and yield.
Alternative Carbonate Synthesis via Dialkyl Carbonates
An alternative greener approach involves transesterification or direct carbonate formation using dialkyl carbonates (e.g., dimethyl carbonate) with the 2-(3,5-dimethoxyphenyl)propan-2-ol under base catalysis.
- Catalysts: Organic bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are used to promote the reaction.
- Conditions: Heating to reflux in dialkyl carbonate solvent leads to carbonate formation.
- Advantages: This method is more environmentally friendly as it avoids the use of phosgene or chloroformates and produces methanol as a benign byproduct.
- Example: Methyl 3-(3,4-dimethoxyphenyl)propanoate reacted with dimethyl carbonate in the presence of DBU at reflux achieved full conversion to the carbonate ester.
Purification and Characterization
After synthesis, purification is commonly achieved by:
- Recrystallization: Using solvents such as C1–C4 aliphatic alcohols (e.g., methanol, ethanol) to obtain high purity crystalline product.
- Chromatography: Silica gel column chromatography may be applied if needed.
- Characterization: Confirmed by NMR, IR, and mass spectrometry to verify the carbonate linkage and substitution pattern.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- Chromium-free processes have been emphasized in related syntheses to avoid toxic heavy metals, improving environmental profiles.
- Use of bases like DBU in dialkyl carbonate reactions offers sustainable routes with minimal hazardous waste.
- Phenyl chloroformate reactions require careful temperature control to avoid side reactions and degradation.
- Recrystallization solvents and conditions significantly affect the final purity and yield of the carbonate ester.
- No direct industrial-scale synthesis of this compound was found, but methods for closely related carbonate esters provide a reliable synthetic framework.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dimethoxyphenyl)propan-2-yl Phenyl Carbonate can undergo various chemical reactions, including:
Oxidation: The phenyl carbonate group can be oxidized to form phenyl carbonate esters.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl carbonate group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenyl carbonate esters.
Reduction: 2-(3,5-Dimethoxyphenyl)propan-2-ol.
Substitution: Various phenyl carbonate derivatives.
Scientific Research Applications
2-(3,5-Dimethoxyphenyl)propan-2-yl Phenyl Carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which 2-(3,5-Dimethoxyphenyl)propan-2-yl Phenyl Carbonate exerts its effects depends on the specific application. For example, in drug development, it may act as a prodrug that is metabolized in the body to release the active drug. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound shares structural motifs with phenolic derivatives and aromatic esters. Key analogs include:
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties |
|---|---|---|---|---|
| 2-(3,5-Dimethoxyphenyl)propan-2-yl phenyl carbonate | C₁₈H₂₀O₆ | 332.35 | Carbonate, methoxy | Hydrolytic stability; lipophilic |
| 4,4'-(Propane-2,2-diyl)diphenol | C₁₅H₁₆O₂ | 228.29 | Hydroxyl, isocyanate* | High reactivity with amines |
| 4,4'-Sulfonyldiphenol | C₁₂H₁₀O₄S | 250.27 | Sulfonyl, hydroxyl | Thermal stability (>245°C) |
*Note: 4,4'-(Propane-2,2-diyl)diphenol is a precursor to isocyanate derivatives, which are highly reactive .
Key Observations:
Electron-Donating vs. This electronic profile may improve stability in oxidative environments.
Hydrolytic Behavior: Carbonate esters (target compound) hydrolyze slower than isocyanate derivatives (e.g., 4,4'-(propane-2,2-diyl)diphenol derivatives), making them preferable for sustained-release applications . Sulfonyldiphenol’s hydroxyl groups confer higher polarity but lower hydrolytic resistance compared to the target compound.
Thermal Stability: Sulfonyldiphenol’s sulfonyl group contributes to exceptional thermal stability (melting point >245°C), whereas the target compound’s carbonate group may limit its thermal resilience .
Biological Activity
2-(3,5-Dimethoxyphenyl)propan-2-yl phenyl carbonate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a carbonate group linked to a propan-2-yl moiety and a dimethoxy-substituted phenyl group, which may contribute to its biological properties.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 64 |
This table summarizes the minimum inhibitory concentrations (MIC) against selected microorganisms, highlighting its potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown efficacy against several cancer cell lines, including HeLa and MCF-7 cells.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of the compound on HeLa cells, revealing an IC50 value of approximately 11 μM, which is comparable to established chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 11 |
| MCF-7 | 15 |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting their integrity.
- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in target cells, leading to apoptosis.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest that it is stable at room temperature and exhibits favorable solubility characteristics, which may enhance its bioavailability.
Q & A
Q. How does the 3,5-dimethoxyphenyl moiety influence binding to biological targets compared to non-substituted analogs?
- Methodology :
- Conduct competitive binding assays (e.g., SPR or ITC) with wild-type and mutant proteins to map steric/electronic effects.
- Compare with analogs like 3,5-dichlorophenyl derivatives to assess substituent hydrophobicity/electron-withdrawing effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
